7-Benzyloxymethyl-1H-indole-3-carbaldehyde
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Overview
Description
7-Benzyloxymethyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyloxymethyl-1H-indole-3-carbaldehyde typically involves the reaction of indole derivatives with benzyl chloromethyl ether under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the substitution reaction at the 7-position of the indole ring .
Industrial Production Methods
The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
7-Benzyloxymethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl chloromethyl ether, sodium hydride, potassium carbonate
Major Products Formed
Oxidation: 7-Benzyloxymethyl-1H-indole-3-carboxylic acid.
Reduction: 7-Benzyloxymethyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used
Scientific Research Applications
7-Benzyloxymethyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Benzyloxymethyl-1H-indole-3-carbaldehyde is primarily related to its ability to undergo various chemical reactions, leading to the formation of biologically active molecules. The compound can interact with different molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group, in particular, can form covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A closely related compound with similar chemical properties but lacking the benzyloxymethyl group.
7-Benzyloxy-1H-indole-3-carbaldehyde: Another derivative with a benzyloxy group instead of a benzyloxymethyl group
Uniqueness
7-Benzyloxymethyl-1H-indole-3-carbaldehyde is unique due to the presence of the benzyloxymethyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and biologically active compounds .
Properties
CAS No. |
887576-00-3 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
7-(phenylmethoxymethyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C17H15NO2/c19-10-15-9-18-17-14(7-4-8-16(15)17)12-20-11-13-5-2-1-3-6-13/h1-10,18H,11-12H2 |
InChI Key |
MTOISQKFJKXWST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=C3C(=CC=C2)C(=CN3)C=O |
Origin of Product |
United States |
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